molecular formula C20H19N3O3 B11074156 3-[4-(2-hydroxyphenyl)piperazin-1-yl]-1-phenyl-1H-pyrrole-2,5-dione

3-[4-(2-hydroxyphenyl)piperazin-1-yl]-1-phenyl-1H-pyrrole-2,5-dione

Cat. No.: B11074156
M. Wt: 349.4 g/mol
InChI Key: PIGOLAZDMXRPST-UHFFFAOYSA-N
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Description

3-[4-(2-hydroxyphenyl)piperazin-1-yl]-1-phenyl-1H-pyrrole-2,5-dione is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a hydroxyphenyl group and a pyrrole-2,5-dione moiety. It is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-hydroxyphenyl)piperazin-1-yl]-1-phenyl-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Another approach involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-hydroxyphenyl)piperazin-1-yl]-1-phenyl-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form different piperazine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce various piperazine derivatives.

Scientific Research Applications

3-[4-(2-hydroxyphenyl)piperazin-1-yl]-1-phenyl-1H-pyrrole-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(2-hydroxyphenyl)piperazin-1-yl]-1-phenyl-1H-pyrrole-2,5-dione involves its interaction with various molecular targets. It is known to act as a ligand for certain receptors, including dopamine and serotonin receptors . The compound’s effects are mediated through the modulation of these receptors, which play crucial roles in neurotransmission and various physiological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(2-hydroxyphenyl)piperazin-1-yl]-1-phenyl-1H-pyrrole-2,5-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple receptor types makes it a versatile compound in medicinal chemistry.

Properties

Molecular Formula

C20H19N3O3

Molecular Weight

349.4 g/mol

IUPAC Name

3-[4-(2-hydroxyphenyl)piperazin-1-yl]-1-phenylpyrrole-2,5-dione

InChI

InChI=1S/C20H19N3O3/c24-18-9-5-4-8-16(18)21-10-12-22(13-11-21)17-14-19(25)23(20(17)26)15-6-2-1-3-7-15/h1-9,14,24H,10-13H2

InChI Key

PIGOLAZDMXRPST-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2O)C3=CC(=O)N(C3=O)C4=CC=CC=C4

Origin of Product

United States

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